molecular formula C15H24N2O4S2 B2801428 1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE CAS No. 1797023-62-1

1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2801428
CAS No.: 1797023-62-1
M. Wt: 360.49
InChI Key: IOTGFEAPVCFDIX-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]piperidine-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates several pharmaceutically relevant motifs, including a piperidine ring, a methanesulfonyl (mesyl) group, and a 5-methylthiophene unit. Nitrogen-containing heterocycles like the piperidine core are among the most common structural elements in biologically active compounds and approved pharmaceuticals, forming the backbone of more than 85% of all drugs . The piperidine scaffold is a privileged structure in drug design due to its favorable physicochemical properties and ability to interact with diverse biological targets. The incorporation of the methanesulfonyl group can enhance a compound's solubility and influence its binding affinity and metabolic stability. Furthermore, thiophene derivatives are frequently explored in modern chemotherapy for their broad anti-infective properties and are known to be key components in various bioactive molecules . The specific combination of these features makes this compound a valuable building block for researchers developing new therapeutic agents, particularly for screening against infectious diseases or for probing central nervous system targets. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S2/c1-11-4-5-14(22-11)13(21-2)10-16-15(18)12-6-8-17(9-7-12)23(3,19)20/h4-5,12-13H,6-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTGFEAPVCFDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The piperidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy and thiophene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications and applications in various fields.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-methanesulfonyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]piperidine-4-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires attention to:

  • Reagent selection : Use sodium triacetoxylborohydride for reductive amination steps to minimize side reactions .

  • Solvent systems : Dichloroethane or THF under inert atmospheres improves reaction homogeneity .

  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and trituration with diethyl ether enhance purity .

  • Catalysts : Potassium carbonate in acetone or propionyl chloride under basic conditions accelerates coupling reactions .

    Table 1: Example Reaction Parameters

    StepReagents/ConditionsYield (%)Purity (HPLC)
    AmidationPropionyl chloride, DCM, 0°C7895%
    SulfonylationMethanesulfonyl chloride, K₂CO₃, acetone8598%

Q. How should researchers handle contradictory data in biological activity assays for this compound?

  • Methodological Answer :

  • Replicate assays : Conduct triplicate experiments with independent batches to rule out synthesis variability .
  • Control variables : Standardize cell lines, assay buffers (e.g., pH 4.6 sodium acetate buffer), and incubation times .
  • Statistical analysis : Use ANOVA or Bayesian inference to identify outliers and validate significance thresholds .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for weighing and reactions .
  • Storage : Store at –20°C in amber vials to prevent degradation; monitor for sulfonamide bond hydrolysis via HPLC .
  • Spill management : Neutralize with activated carbon and dispose via hazardous waste channels .

Advanced Research Questions

Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer :

  • Systematic substitution : Modify the piperidine ring (e.g., 4-cyano or 4-methoxy substitutions) and assess binding affinity changes .

  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors .

  • Biological testing : Screen derivatives against in vitro models (e.g., HEK293 cells expressing GPCRs) .

    Table 2: SAR Analysis of Key Derivatives

    DerivativeSubstituentIC₅₀ (nM)Target
    A4-Cyano12 ± 25-HT₂A
    B4-Methoxy45 ± 5σ₁ Receptor

Q. How can researchers resolve discrepancies between computational predictions and experimental binding affinities in target interaction studies?

  • Methodological Answer :

  • Validate force fields : Compare AMBER vs. CHARMM parameters for ligand-receptor dynamics .
  • Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
  • Experimental validation : Use SPR (surface plasmon resonance) to measure on/off rates and reconcile with docking scores .

Q. What strategies are effective for analyzing degradation pathways under accelerated stability testing?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions .
  • Analytical tools : LC-MS/MS to identify degradants (e.g., sulfonic acid derivatives from hydrolysis) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Methodological Notes for Experimental Design

  • Theoretical frameworks : Link synthesis and SAR studies to receptor theory or QSAR models to guide hypothesis-driven research .
  • Data interpretation : Use principal component analysis (PCA) to cluster biological activity data and identify outliers .

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